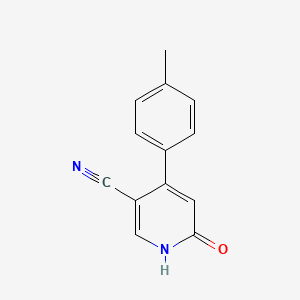
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Análisis De Reacciones Químicas
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position with halogens or hydroxyl groups has been shown to enhance antimicrobial activity .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a scaffold for designing antimicrobial agents . In biology and medicine, benzofuran derivatives, including 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)-, have shown promise in the treatment of skin diseases such as cancer and psoriasis . Additionally, these compounds have been investigated for their anticancer activities, with significant cell growth inhibitory effects observed in various cancer cell lines . In the industry, benzofuran derivatives are used in the development of new therapeutic agents with improved bioavailability .
Mecanismo De Acción
The mechanism of action of 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The unique structural features of this compound allow it to interact with various biological targets, leading to its wide range of biological activities . For example, the presence of halogens or hydroxyl groups at the 4-position enhances its antimicrobial activity by targeting specific microbial enzymes . Additionally, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features and biological activities but differ in their specific applications and potency. For instance, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases, while angelicin has shown promise as an anticancer agent .
Propiedades
Número CAS |
842169-04-4 |
|---|---|
Fórmula molecular |
C16H15ClO2 |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
5-chloro-6-methyl-3-(4-methylphenyl)-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C16H15ClO2/c1-10-3-5-12(6-4-10)16(18)9-19-15-7-11(2)14(17)8-13(15)16/h3-8,18H,9H2,1-2H3 |
Clave InChI |
OLWPUDVYTLOTFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(COC3=C2C=C(C(=C3)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


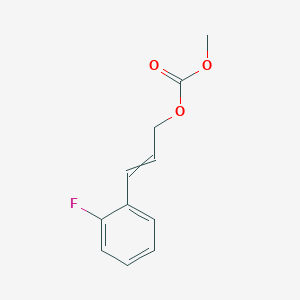
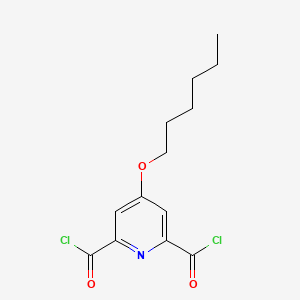
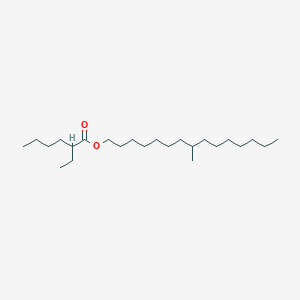
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
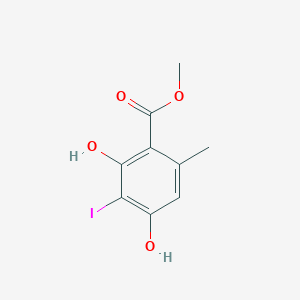
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
